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This guide provides a comprehensive comparison of the energy differences between the four
stable isomers of the CHNO molecular formula: isocyanic acid (HNCO), cyanic acid (HOCN),
fulminic acid (HCNO), and isofulminic acid (HONC). Understanding the relative stabilities of
these isomers is crucial for various fields, including astrochemistry, combustion chemistry, and
the synthesis of nitrogen-containing compounds. The data presented herein is derived from
high-level computational studies and validated by experimental spectroscopic observations.

Relative Energy Comparison of CHNO Isomers

The relative energies of the four stable CHNO isomers have been determined through rigorous
computational chemistry methods. Isocyanic acid (HNCO) is consistently identified as the most
stable isomer, serving as the reference point (0 kcal/mol) for the relative energies of the other
isomers. The order of stability is as follows: Isocyanic Acid (HNCO) > Cyanic Acid (HOCN) >
Fulminic Acid (HCNO) > Isofulminic Acid (HONC).

The following table summarizes the calculated relative energies of HOCN, HCNO, and HONC
with respect to HNCO.
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Isomer Chemical Formula Relative Energy (kcal/mol)
Isocyanic Acid HNCO 0.0

Cyanic Acid HOCN 245 - 24.7[1]

Fulminic Acid HCNO 70.0 - 70.7[1]

Isofulminic Acid HONC 84.1 - 84.2[1]

Methodologies for Determining Isomer Energies

The energy differences between the CHNO isomers are primarily determined using
sophisticated computational quantum chemistry methods. These theoretical calculations are
complemented and validated by experimental spectroscopic techniques that identify and
characterize the individual isomers.

Computational Protocols

The relative energies presented in this guide are predominantly derived from high-level ab initio
molecular orbital theory. These methods solve the electronic Schrodinger equation to provide
accurate descriptions of molecular structures and energies.

Key Computational Methods:

o Coupled-Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: This is
considered a "gold standard" method in computational chemistry for its high accuracy in
calculating molecular energies.[2] It accounts for electron correlation to a very high degree.

o Complete Active Space Self-Consistent Field (CASSCF) followed by Multi-Reference
Averaged Coupled-Pair Functional (MRACPF): These multi-reference methods are
employed for molecules where the electronic structure is not well-described by a single
reference determinant, providing a robust treatment of electron correlation.[3]

o Density Functional Theory (DFT): Methods such as B3LYP are also used, often for initial
geometry optimizations and frequency calculations, providing a good balance between
computational cost and accuracy.[4]
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The general workflow for these computational studies involves:

o Geometry Optimization: The three-dimensional structure of each isomer is optimized to find
its lowest energy conformation.

e Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized
structure is a true minimum on the potential energy surface and to obtain zero-point
vibrational energies (ZPVE).

» Single-Point Energy Calculation: High-accuracy single-point energy calculations are
performed on the optimized geometries to determine the final electronic energies. The
relative energies are then calculated by subtracting the energy of the most stable isomer
(HNCO) from the energies of the other isomers, after accounting for ZPVE corrections.

Computational Workflow

Geometry Optimization >| Frequency Calculation >| Single-Point Energy Calculation >| Relative Energy Determination

Click to download full resolution via product page

A simplified workflow for the computational determination of relative isomer energies.

Experimental Validation

Experimental studies, while not directly measuring the energy differences, provide crucial
validation for the existence and structural parameters of these isomers, especially the less
stable ones. Spectroscopic techniques are the primary tools for identifying and characterizing
the CHNO isomers.

Key Experimental Techniques:

e Microwave Spectroscopy: This technique measures the rotational transitions of molecules,
providing highly accurate information about their geometry and dipole moments. The
detection of isofulminic acid (HONC) was guided by coupled-cluster electronic structure
calculations and confirmed through Fourier transform microwave spectroscopy.[1]
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o Rotational Spectroscopy: Similar to microwave spectroscopy, this method provides detailed
structural information that can be compared with computationally predicted structures.

o Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the vibrational
modes of molecules. By isolating the isomers in inert gas matrices at low temperatures, their
characteristic vibrational spectra can be obtained and compared with theoretical predictions.

The excellent agreement between the experimentally measured spectroscopic constants and
those predicted by high-level computational methods lends strong support to the calculated
relative energies.

Relative Energy Levels of CHNO Isomers

The following diagram illustrates the relative energy levels of the four stable CHNO isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Relative Energies of Stable
CHNO Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1206104#energy-differences-between-the-four-
stable-chno-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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